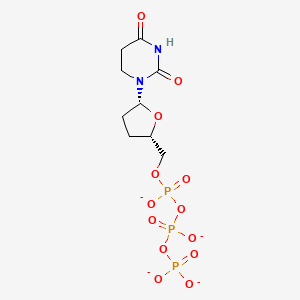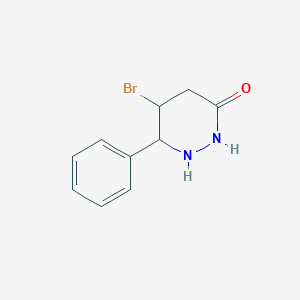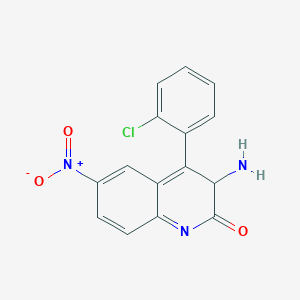
P-P-P-hUra-ddRibf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-P-P-hUra-ddRibf is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphosphate group (P-P-P), a modified uracil base (hUra), and a deoxyribose sugar (ddRibf). The combination of these components endows this compound with distinctive chemical and biological properties, making it a valuable tool for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-P-P-hUra-ddRibf typically involves multiple steps, starting with the preparation of the modified uracil base (hUra). This base is then coupled with a deoxyribose sugar (ddRibf) through a glycosylation reaction. The resulting nucleoside is subsequently phosphorylated to introduce the triphosphate group (P-P-P). The reaction conditions for each step vary, but they generally involve the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reagents and products. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
P-P-P-hUra-ddRibf undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the uracil base or the triphosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the uracil base or the sugar moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized nucleoside analogs, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
P-P-P-hUra-ddRibf has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a probe for studying nucleic acid interactions.
Biology: The compound is employed in molecular biology techniques, such as polymerase chain reaction (PCR) and sequencing, due to its ability to incorporate into DNA and RNA strands.
Medicine: this compound is investigated for its potential antiviral and anticancer properties, as it can interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of diagnostic assays and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of P-P-P-hUra-ddRibf involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The triphosphate group allows the compound to be recognized by polymerases, leading to its incorporation into DNA or RNA strands. Once incorporated, the modified uracil base (hUra) can interfere with base pairing and replication, ultimately inhibiting viral replication or cancer cell growth. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various cellular enzymes that process nucleic acids.
Comparison with Similar Compounds
P-P-P-hUra-ddRibf can be compared with other nucleoside analogs, such as:
Acyclovir: A nucleoside analog used to treat herpesvirus infections. Unlike this compound, acyclovir lacks a triphosphate group and has a different base structure.
Zidovudine: An antiretroviral drug used to treat HIV. Zidovudine also incorporates into viral DNA but has a different sugar moiety and base structure.
Gemcitabine: A nucleoside analog used in cancer therapy. Gemcitabine has a similar mechanism of action but differs in its base and sugar modifications.
The uniqueness of this compound lies in its specific combination of a triphosphate group, modified uracil base, and deoxyribose sugar, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N2O13P3-4 |
|---|---|
Molecular Weight |
450.13 g/mol |
IUPAC Name |
[[[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h6,8H,1-5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1 |
InChI Key |
GQHATLCQILEWBB-POYBYMJQSA-J |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2CCC(=O)NC2=O |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)





![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)





